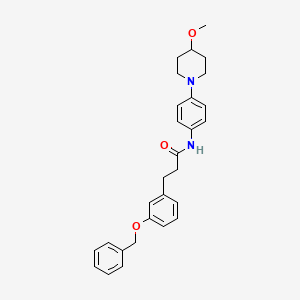
3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multistep chemical processes, including reductive amination, condensation reactions, and the use of specific reagents to introduce desired functional groups. For instance, a study by Mandala et al. (2013) describes the synthesis of novel compounds through reductive amination using sodium cyanoborohydride in methanol, which is a common method for synthesizing amide compounds (Mandala et al., 2013).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods (IR, NMR, MS) are key techniques for analyzing the molecular structure of synthesized compounds. For example, the crystal structure of related compounds has been determined to confirm the molecular configuration and the presence of specific functional groups, as discussed in studies on novel derivatives showing particular structural features (Bai et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of similar amide compounds are influenced by their functional groups, leading to various chemical behaviors such as susceptibility to hydrolysis, reactivity towards nucleophiles, and participation in coupling reactions. The study of these reactions is essential for understanding the compound's behavior under different chemical conditions.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, provide insights into the compound's stability and suitability for different applications. Techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) can be used to investigate these properties, as shown in related research on luminescent compounds by Ahipa et al. (2014), highlighting the importance of structural features in determining physical properties (Ahipa et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
The structure of "3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide" shares similarities with various synthetic compounds that have been explored for their antimicrobial and antifungal properties. For instance, compounds with benzyloxy and methoxypiperidin functional groups have been synthesized and evaluated for their in vitro antimicrobial activity, exhibiting significant antibacterial and antifungal activity. These compounds have been characterized by various spectroscopic methods and evaluated through docking studies to understand their interactions with protein targets, suggesting their potential as leads for antimicrobial drug development (Mandala et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-32-26-16-18-30(19-17-26)25-13-11-24(12-14-25)29-28(31)15-10-22-8-5-9-27(20-22)33-21-23-6-3-2-4-7-23/h2-9,11-14,20,26H,10,15-19,21H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCSHEXDPJUYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

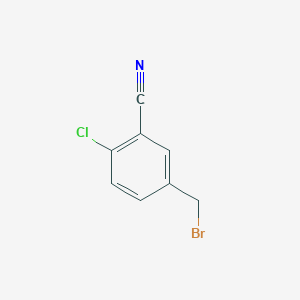

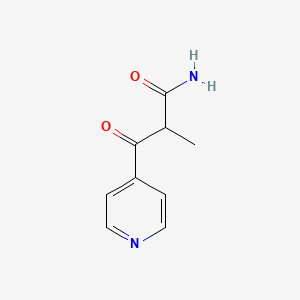
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)
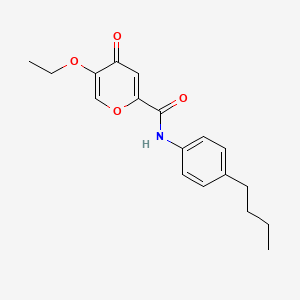

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)
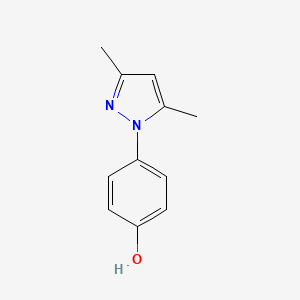
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2494303.png)

![2-({4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2494310.png)

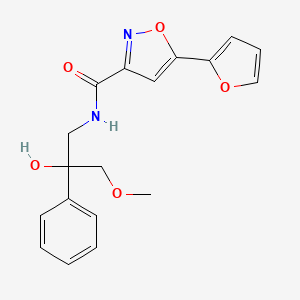
![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)